2-(Thiophen-3-yl)propanoic acid

Description

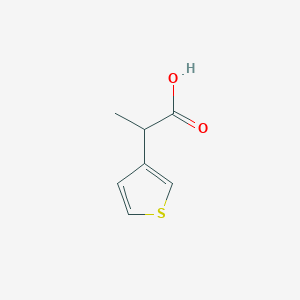

2-(Thiophen-3-yl)propanoic acid (C₇H₈O₂S, MW 156.20) is a carboxylic acid derivative featuring a thiophene ring substituted at the 3-position. Thiophene, a sulfur-containing heterocycle, imparts unique electronic and steric properties, making this compound valuable in medicinal chemistry and material science.

Properties

IUPAC Name |

2-thiophen-3-ylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2S/c1-5(7(8)9)6-2-3-10-4-6/h2-5H,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDHJHWOTXDVWRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CSC=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78239-46-0 | |

| Record name | 2-(thiophen-3-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Thiophen-3-yl)propanoic acid typically involves the condensation of thiophene derivatives with appropriate carboxylic acid precursors. One common method includes the reaction of thiophene with propanoic acid under acidic or basic conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale condensation reactions using optimized conditions to maximize yield and purity. The use of catalysts and controlled reaction environments ensures efficient production .

Chemical Reactions Analysis

Types of Reactions: 2-(Thiophen-3-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens and nitrating agents facilitate substitution reactions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

2-(Thiophen-3-yl)propanoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and the development of new materials.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in designing compounds with therapeutic properties.

Industry: Utilized in the production of advanced materials such as organic semiconductors and corrosion inhibitors

Mechanism of Action

The mechanism of action of 2-(Thiophen-3-yl)propanoic acid involves its interaction with various molecular targets. The thiophene ring can participate in π-π interactions and hydrogen bonding, influencing its binding to biological targets. The carboxylic acid group can form ionic bonds with amino acid residues in proteins, affecting enzyme activity and receptor binding .

Comparison with Similar Compounds

Research Implications and Gaps

- COX Inhibition: Dibenzo[b,d]thiophene derivatives highlight the importance of aromatic expansion for COX-1 selectivity, suggesting that this compound could serve as a precursor for such modifications .

- Synthetic Routes: and describe methods for synthesizing iodophenyl and tetrahydrofuran-3-yl propanoic acid derivatives, which could be adapted for thiophene analogs .

- Data Gaps: Limited information exists on the pharmacokinetics, toxicity, and specific biological targets of this compound.

Biological Activity

2-(Thiophen-3-yl)propanoic acid, also known as E431, is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its thiophene ring and propanoic acid functional group. Its chemical structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various biological pathways. Research indicates that it may function as a dual-action inhibitor, affecting multiple targets within the body, particularly in the context of metabolic and inflammatory disorders .

Key Mechanisms:

- Anti-inflammatory Activity : The compound has shown potential in reducing inflammation by inhibiting specific cytokines involved in inflammatory pathways.

- Antioxidant Properties : It exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases.

Pharmacological Effects

The pharmacological profile of this compound includes several notable effects:

Case Studies

Several studies have investigated the effects of this compound in various experimental settings.

-

Study on Inflammation :

- A study published in a peer-reviewed journal assessed the anti-inflammatory effects of this compound in a murine model of arthritis. Results indicated significant reductions in joint swelling and pain scores compared to control groups.

-

Hepatoprotective Effects :

- Another investigation focused on the hepatoprotective properties of this compound. In vitro assays demonstrated that it could mitigate liver cell damage induced by toxic agents, suggesting its potential use in treating liver diseases.

-

Metabolic Studies :

- Research exploring the metabolic impacts revealed that administration of this compound improved insulin sensitivity and reduced hyperglycemia in diabetic rodent models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.